

Co-occurrence of Beauvericin and Enniatin B1 in Food: A Comparative Guide

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Compound of Interest

Compound Name: *Enniatin-B1*

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A comprehensive analysis of the simultaneous presence of the emerging mycotoxins Beauvericin and Enniatin B1 in staple food commodities, their combined toxicological impact, and the analytical methodologies for their detection.

This guide provides researchers, scientists, and drug development professionals with a comparative overview of the co-occurrence of the Fusarium mycotoxins Beauvericin (BEA) and Enniatin B1 (ENNB1) in food, with a primary focus on cereals. It synthesizes quantitative data from various studies, details the experimental protocols for their detection and toxicological assessment, and visualizes key processes and pathways.

Co-occurrence in Cereal Grains

Beauvericin and Enniatin B1 are frequently found to co-contaminate cereal grains, particularly wheat and maize, across different geographical regions. The levels of contamination can vary significantly depending on factors such as climate, agricultural practices, and the prevalent Fusarium species.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Below is a summary of their co-occurrence in wheat and maize from various studies.

| Food Commodity | Country/Region | Beauvericin (µg/kg) | Enniatin B1 (µg/kg) | Co-occurrence Frequency | Reference |
|------------------------|-----------------|------------------------------------|-------------------------------------|--|---|
| Wheat Kernels | China | Mean: 37.69 (Max: 387.67) | Mean: 15.70 (Max: 212.81) | 42.26% of samples with two or more toxins | [5] |
| Wheat | Finland | Range: 640 - 3500 | Range: Trace - 1900 | 8 of 13 samples contained both | [1] |
| Wheat Flour (Domestic) | Japan | Not specified | Max: 633 | High co-occurrence with Enniatin B | [2] |
| Wheat-based Products | Romania | 1 sample with 9.1 | Max: 170 | 38% of samples contained Enniatin B1 | [4] [6] |
| Wheat & Wheat-based | Shandong, China | Mean: 0.41 (Range: 0.08 - 11.1) | Mean: 1.37 (Range: 0.10 - 61.77) | 59.8% co-contaminated with at least two mycotoxins | [3] |
| Maize | Morocco | Max: 59,000 | Not specified | High co-occurrence reported | [7] |
| Maize & Maize-based | Shandong, China | Mean: 65.26 | Not specified in summary | 59.5% co-contaminated with at least two mycotoxins | [3] [8] |

| | | | | | |
|-------------|------------------|---|--|---|-----|
| Maize Grain | Michigan, USA | Strong correlation with Enniatins | Strong correlation with Beauvericin | High prevalence of co- contaminatio n | [9] |
|-------------|------------------|---|--|---|-----|

Toxicological Effects: A Combined Threat

Both Beauvericin and Enniatin B1 are known to exert cytotoxic effects, primarily by inducing apoptosis (programmed cell death).[10] Their ionophoric nature allows them to disrupt cellular ion homeostasis, a key event triggering downstream toxic effects. While many studies focus on their individual toxicity, the frequent co-occurrence necessitates an understanding of their combined effects, which can be additive or synergistic.

Comparative Cytotoxicity

The following table summarizes the cytotoxic potential of Beauvericin and Enniatin B1, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), in various cell lines. Data on their combined cytotoxicity is limited and often qualitative, highlighting a critical area for future research.

| Mycotoxin(s) | Cell Line | Exposure Time | IC50 (μM) | Reference |
|----------------------------|--|---------------|---|-----------|
| Enniatin B1 | Caco-2 (Human colorectal adenocarcinoma) | 24 h | 19.5 | [11] |
| Enniatin B1 | Caco-2 | 72 h | 0.8 | [12] |
| Enniatin B1 | HT-29 (Human colorectal adenocarcinoma) | 72 h | 3.7 | [12] |
| Enniatin B1 | HepG2 (Human liver cancer) | 72 h | 8.5 | [12] |
| Beauvericin | Caco-2 | 24 h | 4.87 | [11] |
| Beauvericin | Caco-2 | 72 h | 3.16 | [11] |
| Beauvericin + Fumonisin B1 | Caco-2 | 24 h | Significant decrease in TEER at 1.5 μM each | [11] |

Experimental Protocols

Simultaneous Detection by UPLC-MS/MS

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is commonly used for the simultaneous determination of Beauvericin and Enniatins in cereal matrices.[13][14]

Sample Preparation (Liquid Extraction)

- Weigh 2g of homogenized sample into a 50 mL polypropylene tube.
- Add 10 mL of an acetonitrile/water (84:16, v/v) mixture.
- Shake vigorously for 30 minutes using an overhead shaker.
- Centrifuge the mixture at 4000 rpm for 10 minutes.

- Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for analysis.

UPLC-MS/MS Conditions

- Column: Waters Acquity UPLC BEH C18 (or equivalent)
- Mobile Phase: A gradient of water with 0.1% formic acid and methanol with 0.1% formic acid.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5-10 µL
- Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ion transitions for Beauvericin and Enniatin B1.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.^[15]

Procedure

- Cell Seeding: Seed cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours to allow for attachment.
- Mycotoxin Treatment: Expose the cells to various concentrations of Beauvericin, Enniatin B1, and their combinations for 24, 48, and 72 hours. Include a solvent control.
- MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

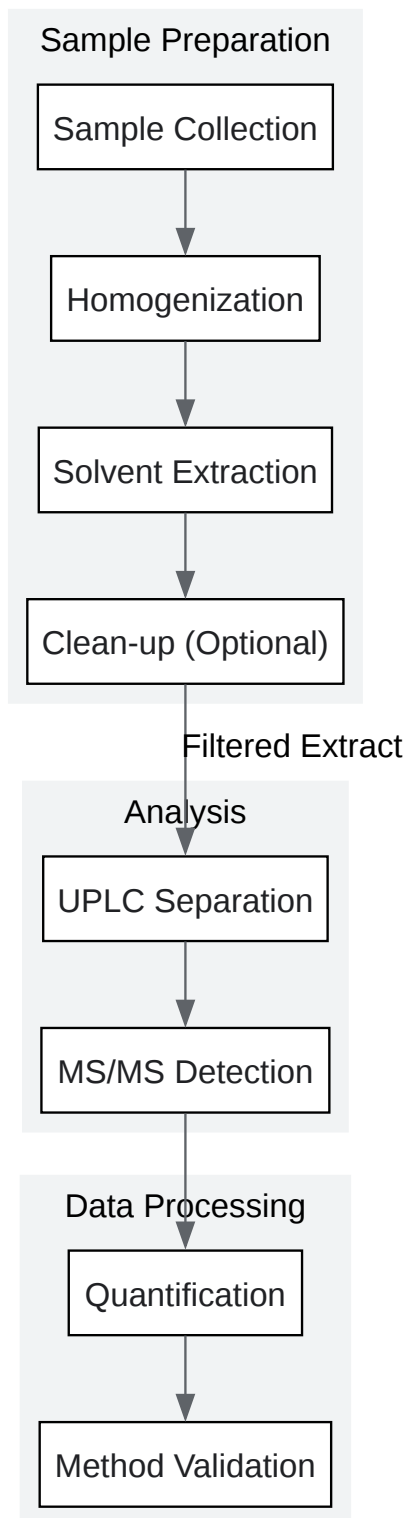
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the solvent control and determine the IC50 values.

Visualizing the Processes

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of Beauvericin and Enniatin B1 in food samples.

Analytical Workflow for Mycotoxin Detection

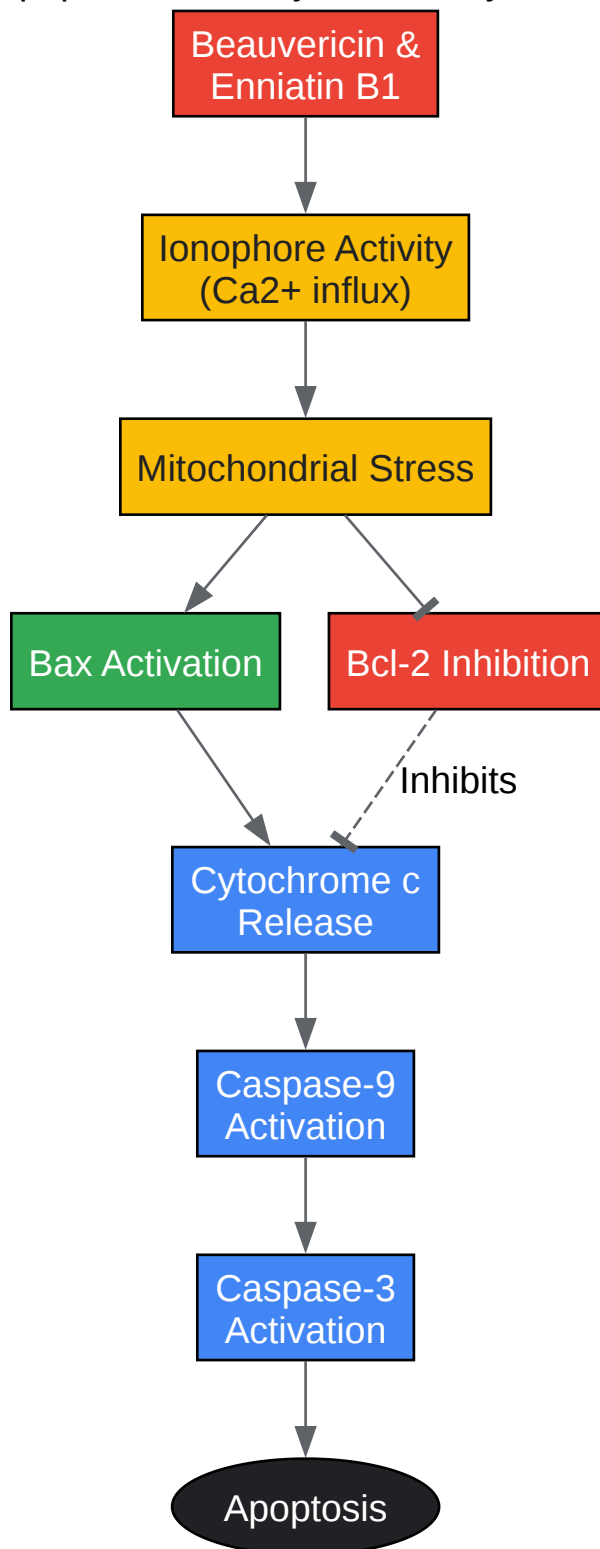
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Analytical Workflow for Mycotoxin Detection

Apoptosis Signaling Pathway

Beauvericin and Enniatin B1 can induce apoptosis through the intrinsic (mitochondrial) pathway. The diagram below provides a simplified representation of this process.

Simplified Apoptosis Pathway Induced by BEA and ENNB1

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Simplified Apoptosis Pathway

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